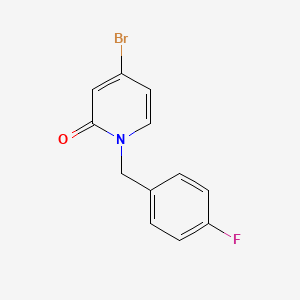

4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-15(12(16)7-10)8-9-1-3-11(14)4-2-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRMWTCQOLNLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=CC2=O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

Fluorobenzylation: The attachment of the 4-fluorobenzyl group to the nitrogen atom of the pyridinone ring can be accomplished through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one has garnered attention for its potential biological activities, including:

- Antimicrobial Properties : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols, allowing for the creation of diverse derivatives.

- Coupling Reactions : It can be employed in coupling reactions like Suzuki or Heck coupling to form biaryl compounds, which are essential in drug discovery and material science.

Biological Studies

The interaction of this compound with specific enzymes and receptors is under investigation:

- Enzyme Inhibition : It has shown potential in inhibiting viral enzymes, such as NS5B, which is crucial for antiviral drug development .

- Receptor Binding : Initial studies indicate that it may bind to various receptors involved in cellular signaling pathways, although further research is needed to elucidate these interactions .

Data Table of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various derivatives of this compound against bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting their potential use as new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

Research focused on the anticancer effects of this compound revealed that it inhibited the growth of specific cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridin-2(1H)-one derivatives vary primarily in substituents at the N1 and C3/C4 positions. Key analogs include:

*Calculated based on molecular formula C₁₂H₁₀BrFNO. †Estimated based on substituent contributions.

Key Observations :

- Substituent Effects :

- Polarity : The 4-fluorobenzyl group in the target compound introduces moderate polarity compared to methoxy (higher tPSA) or difluoromethyl (lower tPSA) substituents .

- Steric Effects : Bulky groups like tetrahydro-2H-pyran-4-yl may hinder binding in biological systems, whereas smaller substituents (methyl, difluoromethyl) enhance permeability .

- Biological Activity: Pyridin-2(1H)-ones with aryl/heteroaryl substituents (e.g., 1q in ) exhibit enhanced eIF4A3 inhibition (IC₅₀: 0.14 μM) and reduced P-gp efflux (efflux ratio: 0.8 vs. 25.0 for 1o) . The 4-fluorobenzyl group in the target compound may similarly improve target engagement while minimizing efflux. Second-generation pyridinones with nitro or olefinic groups demonstrate anti-HIV activity, suggesting that bromine in the target compound could stabilize interactions with viral enzymes .

Synthetic Accessibility :

Physicochemical Properties

- Solubility : Derivatives with polar substituents (e.g., hydroxyethyl in CID 68738532) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., 4-fluorobenzyl) may favor membrane permeability .

- Melting Points: Brominated pyridinones generally have high melting points (>150°C), as seen in 5-Bromo-4-methyl-2(1H)-pyridinone (mp: 198–202°C) .

Pharmacokinetic (PK) Considerations

- tPSA and Efflux : Compounds with tPSA <75 Ų (e.g., 1q) show reduced P-gp-mediated efflux, enhancing oral bioavailability . The target compound’s estimated tPSA (~65 Ų) suggests favorable absorption.

- Metabolic Stability : Fluorine atoms (e.g., in 4-fluorobenzyl) often improve metabolic stability by resisting oxidative degradation .

Biological Activity

4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound belongs to the class of pyridinones, characterized by a bromine atom at the 4-position and a 4-fluorobenzyl group attached to the nitrogen atom. The presence of the fluorine atom enhances its stability and lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation or microbial growth.

- Receptor Modulation : It could interact with various receptors, potentially altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

In cancer research, this compound has been explored for its potential to inhibit tumor growth. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several pyridinone derivatives, including this compound. Results indicated a strong correlation between halogen substituents and increased antibacterial activity, highlighting the significance of the bromine and fluorine groups in enhancing bioactivity .

- Anticancer Research : In vitro tests conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation . The study emphasized its potential as a lead compound in drug development for cancer therapy.

- Mechanistic Insights : Further research into the mechanism revealed that this compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 4-Bromo-1-(4-chlorobenzyl)pyridin-2(1H)-one | Chlorine | Moderate antibacterial properties |

| 4-Bromo-1-(4-methylbenzyl)pyridin-2(1H)-one | Methyl | Lower anticancer efficacy |

The presence of fluorine in this compound appears to enhance its reactivity and biological activity compared to its chlorinated or methylated counterparts.

Q & A

Q. What are the established synthetic routes for 4-bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one, and how do they differ in efficiency?

The synthesis typically involves multi-step routes starting from substituted pyridin-2(1H)-one precursors. Key steps include:

- N-Alkylation : Reacting a brominated pyridin-2(1H)-one core with 4-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) .

- Halogenation : Bromination at the 4-position using reagents like NBS (N-bromosuccinimide) or Br₂ in acetic acid .

- Cross-Coupling : Advanced routes may employ Suzuki-Miyaura coupling with boronic acids to introduce substituents . Efficiency varies based on reaction conditions. For example, N-alkylation yields range from 60–85% depending on solvent polarity and temperature .

Optimization Tip : Purification via flash column chromatography (eluent: MeOH/DCM gradient) is critical to isolate the product from byproducts like unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy :

Q. How does the 4-fluorobenzyl group influence the compound’s physicochemical properties?

The 4-fluorobenzyl substituent enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism in hepatic microsomes, as shown in comparative studies with Cl/Br analogs .

- Electronic Effects : The electron-withdrawing fluorine alters the pyridinone ring’s electron density, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Purity Variations : Impurities >5% (e.g., dehalogenated byproducts) can skew IC₅₀ values. Validate purity via HPLC (>95%) and elemental analysis .

- Assay Conditions : Differences in buffer pH or ATP concentration in kinase assays may alter binding. Standardize protocols (e.g., 10 mM ATP, pH 7.4) .

- Structural Confounders : Compare crystallographic data (e.g., Protein Data Bank entries) to verify binding conformations .

Q. What computational strategies predict the compound’s interaction with biological targets like kinases?

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets of kinases (e.g., survivin) using software like GROMACS. Key parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory activity. Fluorine’s van der Waals radius optimizes hydrophobic interactions in kinase pockets .

- Docking Studies : Use AutoDock Vina to screen against mutant isoforms (e.g., L54M survivin). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu93) .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

- Reduce P-gp Efflux : Introduce less polar groups (e.g., trifluoromethyl) to lower tPSA from >90 Ų to <75 Ų, decreasing efflux ratios from 25.0 to 0.8 .

- Enhance Solubility : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals (particle size <200 nm) to increase aqueous solubility >50 μg/mL .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to improve hepatic half-life (>60 mins in rat liver microsomes) .

Methodological Recommendations

- Crystallographic Refinement : Use SHELXL for high-resolution structures (<1.5 Å), applying TWIN commands for twinned data .

- Reaction Monitoring : Track N-alkylation progress via in situ IR (C=O stretch at 1680 cm⁻¹) to minimize overalkylation .

- Data Reproducibility : Pre-equilibrate assay buffers to 37°C and validate with positive controls (e.g., staurosporine for kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.